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For Researchers, Scientists, and Drug Development Professionals

Abstract
tert-Butylglyoxal, systematically named 3,3-dimethyl-2-oxobutanal, is an α-dicarbonyl

compound of interest in organic synthesis and potential biological studies. This technical guide

provides a comprehensive overview of its discovery, historical and modern synthetic

methodologies, and a detailed summary of its physicochemical and spectroscopic properties.

The document includes structured data tables for easy comparison of quantitative information,

detailed experimental protocols for key synthetic routes, and visualizations of reaction

pathways and experimental workflows to facilitate understanding.

Introduction
tert-Butylglyoxal, also known as 3,3-dimethyl-2-oxobutanal, is a member of the α-

ketoaldehyde family, characterized by two adjacent carbonyl groups. Its chemical structure,

featuring a sterically bulky tert-butyl group adjacent to the glyoxal moiety, imparts unique

reactivity and properties. While not as extensively studied as simpler glyoxals, its potential as a

building block in organic synthesis and for probing biological systems warrants a detailed

examination of its chemical profile.
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Identifier Value

Systematic Name 3,3-Dimethyl-2-oxobutanal

Common Synonyms
tert-Butylglyoxal, t-Butylglyoxal, 3,3-Dimethyl-

1,2-butanedione

CAS Number 4480-47-1[1]

Molecular Formula C₆H₁₀O₂[1]

Molecular Weight 114.14 g/mol [1]

InChI
InChI=1S/C6H10O2/c1-6(2,3)5(8)4-7/h4H,1-

3H3[1]

SMILES CC(C)(C)C(=O)C=O[1]

Discovery and History
The precise historical account of the first synthesis of tert-butylglyoxal is not prominently

documented in readily available scientific literature. However, the development of synthetic

methods for α-dicarbonyl compounds in the early 20th century provides the context for its likely

first preparation. Two classical methods, the Riley oxidation and the Pummerer rearrangement,

were established as viable routes for the synthesis of α-ketoaldehydes from suitable

precursors.

The Riley oxidation, first reported by Harry Lister Riley and colleagues in 1932, utilizes

selenium dioxide (SeO₂) to oxidize α-methylene groups adjacent to a carbonyl to a new

carbonyl group, forming a 1,2-dicarbonyl compound.[2][3] Given the availability of pinacolone

(3,3-dimethyl-2-butanone), its oxidation via the Riley reaction would have been a logical and

early approach to tert-butylglyoxal.

The Pummerer rearrangement, discovered by Rudolf Pummerer in 1909, involves the

rearrangement of a sulfoxide in the presence of an acid anhydride to form an α-

acyloxythioether, which can then be hydrolyzed to an aldehyde.[4][5][6] This provided another

potential pathway for the creation of α-ketoaldehydes.
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While the exact date and discoverer of tert-butylglyoxal remain obscure, its synthesis would

have become feasible following the establishment of these foundational reactions in organic

chemistry.

Synthetic Methodologies
The synthesis of tert-butylglyoxal can be approached through several routes, primarily involving

the oxidation of a suitable precursor. The following sections detail the most pertinent

experimental protocols.

Oxidation of Pinacolone via Riley Oxidation
The oxidation of the α-methyl group of pinacolone (3,3-dimethyl-2-butanone) using selenium

dioxide is a direct method for preparing tert-butylglyoxal.

Experimental Protocol:

Reactants: Pinacolone, Selenium Dioxide (SeO₂), 1,4-dioxane (solvent).

Procedure: To a solution of pinacolone (1.0 equivalent) in aqueous 1,4-dioxane, selenium

dioxide (1.1 equivalents) is added. The mixture is heated to reflux and stirred for several

hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas

chromatography (GC). Upon completion, the reaction mixture is cooled, and the precipitated

elemental selenium is removed by filtration. The filtrate is then concentrated under reduced

pressure, and the crude product is purified by distillation or column chromatography to yield

tert-butylglyoxal.[3][7]

Pinacolone
(3,3-dimethyl-2-butanone)

SeO₂, 1,4-Dioxane, H₂O
Reflux

tert-Butylglyoxal

Click to download full resolution via product page

Diagram 1. Synthesis of tert-Butylglyoxal via Riley Oxidation.

Pummerer Rearrangement Approach
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An alternative synthesis involves the Pummerer rearrangement of a corresponding sulfoxide.

This multi-step process offers a different strategic approach.

Experimental Protocol:

Step 1: Synthesis of the α-sulfinyl ketone. A suitable α-halo ketone is reacted with a sulfenate

to generate the precursor sulfoxide.

Step 2: Pummerer Rearrangement. The α-sulfinyl ketone is treated with acetic anhydride.

The sulfoxide undergoes rearrangement to an α-acetoxy sulfide.

Step 3: Hydrolysis. The resulting intermediate is hydrolyzed under acidic or basic conditions

to yield tert-butylglyoxal.[4][5][6]

α-Halo Ketone
Precursor

Sulfenate α-Sulfinyl Ketone Acetic Anhydride α-Acetoxy Sulfide H₂O, H⁺ or OH⁻ tert-Butylglyoxal

Click to download full resolution via product page

Diagram 2. General workflow for Pummerer rearrangement synthesis.

Physicochemical and Spectroscopic Properties
A summary of the known physical and chemical properties of tert-butylglyoxal is presented

below.

Physical Properties
Property Value Source

Boiling Point 128.2 °C at 760 mmHg [8]

Density 0.935 g/cm³ [8]

Melting Point 78-80 °C [9]

Flash Point 34.4 °C [8]

Refractive Index 1.406 [8]
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Spectroscopic Data
While a comprehensive, publicly available experimental dataset is limited, predicted and

analogous compound data provide insight into the expected spectroscopic features of tert-

butylglyoxal.

¹H NMR Spectroscopy (Predicted)

A singlet corresponding to the aldehydic proton is expected in the region of 9-10 ppm.

A singlet for the nine equivalent protons of the tert-butyl group is anticipated further upfield,

likely around 1.1-1.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The aldehydic carbonyl carbon is expected to resonate in the range of 190-200 ppm.

The ketonic carbonyl carbon should appear further downfield, potentially in the 200-210 ppm

region.

The quaternary carbon of the tert-butyl group is predicted around 40-50 ppm.

The methyl carbons of the tert-butyl group would likely appear in the 25-30 ppm range.

Mass Spectrometry (Predicted) The electron ionization mass spectrum is expected to show a

molecular ion peak (M⁺) at m/z 114. The fragmentation pattern would likely involve the loss of a

methyl radical (•CH₃) to give a stable acylium ion at m/z 99, and the loss of the tert-butyl group

(•C(CH₃)₃) resulting in a fragment at m/z 57. The base peak is likely to be the [M-CH₃]⁺ ion.[10]

Ion Predicted m/z Identity

[M]⁺ 114.0681 Molecular Ion

[M-CH₃]⁺ 99.0548 Loss of a methyl radical

[C(CH₃)₃]⁺ 57.0704 tert-Butyl cation

[CHO]⁺ 29.0028 Formyl cation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/pdf/Unveiling_Fragmentation_Nuances_A_Comparative_Guide_to_Labeled_and_Unlabeled_Tert_Butylamine_Mass_Spectrometry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy (Predicted)

A strong, sharp absorption band corresponding to the C=O stretching of the aldehyde is

expected around 1720-1740 cm⁻¹.

A second strong C=O stretching band for the ketone is anticipated in the region of 1700-1720

cm⁻¹.

C-H stretching vibrations for the aldehyde proton would appear around 2720 cm⁻¹ and 2820

cm⁻¹.

C-H stretching and bending vibrations for the tert-butyl group will be present in their

characteristic regions.

Reactivity and Applications
As an α-dicarbonyl compound, tert-butylglyoxal exhibits reactivity at both carbonyl centers. The

aldehyde is generally more electrophilic and susceptible to nucleophilic attack than the ketone.

The bulky tert-butyl group can sterically hinder reactions at the adjacent ketone carbonyl.

tert-Butylglyoxal can serve as a precursor in the synthesis of various heterocyclic compounds,

such as quinoxalines, through condensation reactions with diamines. It also has the potential

for use in studies of advanced glycation end-products (AGEs) and as a probe in chemical

biology, similar to other α-dicarbonyls like methylglyoxal.

Safety and Handling
tert-Butylglyoxal is classified as a warning-level hazard. It is reported to cause skin irritation

(H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard

laboratory safety precautions, including the use of personal protective equipment such as

gloves, safety glasses, and a lab coat, should be employed when handling this compound.

Work should be conducted in a well-ventilated fume hood.

Conclusion
tert-Butylglyoxal is an intriguing α-dicarbonyl compound with potential applications in organic

synthesis and beyond. While its early history is not well-defined, established synthetic routes
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like the Riley oxidation and Pummerer rearrangement provide viable methods for its

preparation. This guide has consolidated the available information on its synthesis, properties,

and safety, providing a valuable resource for researchers interested in exploring the chemistry

and applications of this molecule. Further research to fully characterize its spectroscopic

properties and explore its reactivity is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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